molecular formula C12H12BrN3O B12082773 7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one CAS No. 77448-87-4

7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one

Cat. No.: B12082773
CAS No.: 77448-87-4
M. Wt: 294.15 g/mol
InChI Key: IASFSCWLFJGXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Ro-15-2041 involves several steps, including the formation of the imidazoquinazolinone core structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

Ro-15-2041 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in Ro-15-2041.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ro-15-2041 has a wide range of scientific research applications, including:

Mechanism of Action

Ro-15-2041 exerts its effects by selectively inhibiting platelet phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate within platelets. This results in enhanced platelet inhibition and reduced platelet aggregation . The compound also reduces and normalizes cytosolic free calcium levels in thrombin-stimulated human platelets .

Comparison with Similar Compounds

Ro-15-2041 is unique in its high selectivity and potency as a platelet phosphodiesterase inhibitor. Similar compounds include:

Ro-15-2041 stands out due to its selective inhibition of platelet cyclic adenosine monophosphate-phosphodiesterase activity, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

77448-87-4

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

7-bromo-3,6-dimethyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one

InChI

InChI=1S/C12H12BrN3O/c1-6-8-5-16-7(2)11(17)15-12(16)14-10(8)4-3-9(6)13/h3-4,7H,5H2,1-2H3,(H,14,15,17)

InChI Key

IASFSCWLFJGXQL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=NC3=C(CN12)C(=C(C=C3)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.